molecular formula C10H7N3 B2576273 4-phenyl-1H-pyrazole-3-carbonitrile CAS No. 21673-04-1

4-phenyl-1H-pyrazole-3-carbonitrile

Cat. No.: B2576273
CAS No.: 21673-04-1
M. Wt: 169.187
InChI Key: UKUOCGFYSINYSA-UHFFFAOYSA-N
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Description

4-Phenyl-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C10H7N3. It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves multicomponent reactions. For instance, one study describes the synthesis of pyrazole derivatives through a reaction involving aromatic aldehyde, malononitrile, and phenyl hydrazine . Another study discusses the reactivity of a related compound, 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile, towards active methylene derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C10H7N3/c11-6-10-9(7-12-13-10)8-4-2-1-3-5-8/h1-5,7H,(H,12,13) .

Scientific Research Applications

Crystal Structure and Molecular Analysis

4-Phenyl-1H-pyrazole-3-carbonitrile derivatives have been extensively studied for their crystal structures and molecular geometries. For instance, research on 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile, a closely related compound, detailed its crystal structure and the dihedral angles formed with adjacent rings, providing insights into its molecular conformation (Abdel‐Aziz et al., 2012).

Synthetic Approaches and Derivatives

Various synthetic approaches have been employed to create new series of pyrazole-4-carbonitrile derivatives, which have led to the development of substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives. These synthetic strategies involve aldol condensation and multicomponent condensation reactions (Ali et al., 2016).

Mechanistic Investigations

Studies have been conducted to understand the reaction mechanisms of pyrazole-4-carbonitrile derivatives. For example, the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was investigated, providing insights into its reactivity and potential applications (Liu et al., 2013).

Catalysis and Green Chemistry

Some studies have focused on developing environmentally friendly and efficient methods for synthesizing pyrazole-4-carbonitrile derivatives. For instance, an aqueous, catalyst-free synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles was conducted, highlighting the advantages of mild conditions and avoidance of catalysts (Yu et al., 2014).

Corrosion Inhibition

Research has also been conducted on the corrosion inhibition properties of pyrazole-4-carbonitrile derivatives. A study explored the adsorption properties and corrosion inhibition efficiency of these compounds on C-steel surfaces in acidic environments, indicating their potential application in industrial corrosion protection (Abdel Hameed et al., 2020).

Spectral and Photophysical Analysis

The spectral response of pyrazole-4-carbonitrile derivatives has been extensively studied. For example, the spectral properties of a bio-active pyrazoline derivative were analyzed, demonstrating its unique solvatochromic response and encapsulation within β-cyclodextrin nanocavity (Mati et al., 2012).

Safety and Hazards

The safety data sheet for a related compound, fipronil, indicates that it is harmful if swallowed and may cause an allergic skin reaction. It may also cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Future Directions

Research on pyrazole derivatives, including 4-phenyl-1H-pyrazole-3-carbonitrile, is ongoing due to their diverse biological applications. They are known to exhibit antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and anti-inflammatory activities. Additionally, some pyrazole derivatives show potential anticancer and antibacterial activities .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 4-phenyl-1H-pyrazole-3-carbonitrile may also interact with various biological targets.

Mode of Action

Related compounds have been shown to undergo various reactions such as oxidation, reduction, photolysis, and hydrolysis . These reactions could potentially alter the structure of the compound, thereby affecting its interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially influence a variety of biochemical pathways.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could potentially impact its bioavailability.

Result of Action

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.

Properties

IUPAC Name

4-phenyl-1H-pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-10-9(7-12-13-10)8-4-2-1-3-5-8/h1-5,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUOCGFYSINYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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